



Pharmacological activity of AB-CHMINACA metabolites

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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An In-Depth Technical Guide to the Pharmacological Activity of AB-CHMINACA Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic cases involving intoxication and fatalities.[1] As an indazole-based compound, it represents a structural class of SCRAs that emerged to circumvent legal restrictions on earlier generations.[2] AB-CHMINACA is a potent full agonist of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with reported binding affinities (Ki) of 0.78 nM and 0.45 nM, respectively.[1] Its in vivo effects in mice, including locomotor suppression, antinociception, hypothermia, and catalepsy, are consistent with strong CB1 receptor activation.[3][4]

Like most xenobiotics, AB-CHMINACA undergoes extensive metabolism in the body, primarily in the liver. Understanding the pharmacological activity of its metabolites is critical for several reasons. Firstly, active metabolites can prolong and contribute to the overall pharmacological and toxicological profile of the parent compound. Secondly, identifying major and long-lasting metabolites is essential for developing reliable analytical methods for forensic and clinical toxicology to confirm exposure. This guide provides a comprehensive overview of the metabolic pathways of AB-CHMINACA and the pharmacological activity of its resulting metabolites, supported by detailed experimental protocols and data visualizations.



Metabolism of AB-CHMINACA

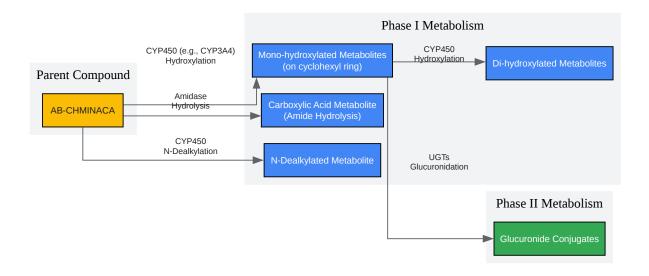
The metabolism of AB-CHMINACA is rapid and extensive, proceeding primarily through Phase I oxidative and hydrolytic reactions, followed by Phase II conjugation. In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating these pathways, with findings largely confirmed by analysis of in vivo samples from users.[5][6]

Key Metabolic Transformations:

- Hydroxylation: The most prominent metabolic route involves the oxidation of the
 cyclohexylmethyl moiety. This results in the formation of various mono- and di-hydroxylated
 metabolites.[5][6] Cytochrome P450 enzymes, particularly CYP3A4, are the primary drivers
 of these reactions.[5][6]
- Amide Hydrolysis: The terminal amide group on the valine residue can be hydrolyzed to form a carboxylic acid metabolite. This transformation is often a major metabolic step.[7]
- N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core can occur, though this is generally a minor pathway.[5]
- Glucuronidation: Phase I metabolites, particularly those with hydroxyl groups, can undergo Phase II conjugation with glucuronic acid to facilitate excretion.[5]

Studies have identified over two dozen metabolites, with the most abundant being monohydroxylated and carboxylated products.[5] The presence of these metabolites at higher concentrations than the parent compound in biological samples underscores the importance of targeting them in toxicological screenings.[7]





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Caption: Metabolic pathway of AB-CHMINACA.

Pharmacological Activity of Metabolites

A critical aspect of understanding the public health risk of AB-CHMINACA is determining whether its metabolites retain pharmacological activity at cannabinoid receptors. Studies have shown that several major Phase I metabolites are indeed potent agonists, suggesting they contribute significantly to the duration and intensity of the drug's effects.

Data Presentation

The following tables summarize the available quantitative data on the binding affinity and functional activity of AB-CHMINACA and its key metabolites at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki)



Compound	CB1 Receptor Ki (nM)	CB2 Receptor Ki (nM)	Reference
AB-CHMINACA	0.78	0.45	[1]
Metabolite M1 (4-OH-cyclohexyl)	Data not available	Data not available	
Metabolite M3 (Carboxylic acid)	Data not available	Data not available	_

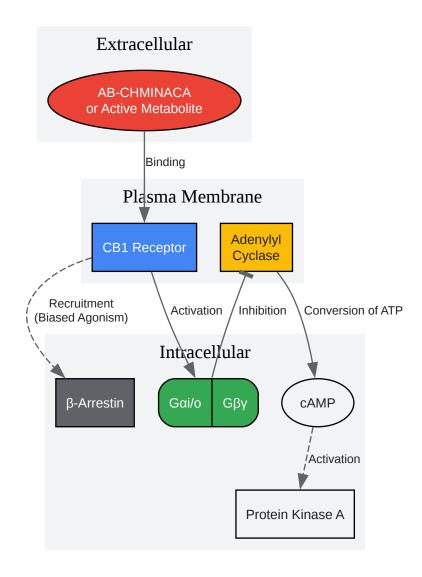
Note: Specific Ki values for individual metabolites are not consistently reported in the available literature. However, functional assays confirm that several hydroxylated metabolites retain high affinity and activity.[8][9]

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax)

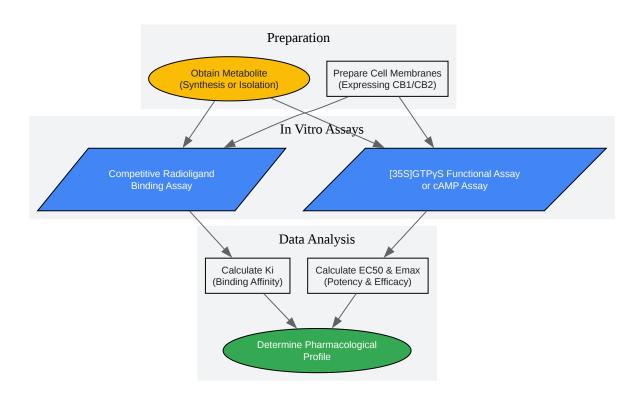
Compound	Assay Type	Receptor	EC50 (nM)	Emax (% of CP-55,940)	Reference
AB- CHMINACA	[³⁵S]GTPyS	CB1	2.1	125%	[4]
AB- CHMINACA	сАМР	CB1	Varies	>100% (Full Agonist)	[10][11]
Metabolites (General)	CB1 Activation Assay	CB1	Subnanomola r	High (Retained Activity)	[8][9]

Note: Functional assays have demonstrated that major Phase I metabolites of AB-CHMINACA retain their activity at cannabinoid receptors, with some showing subnanomolar concentrations for receptor activation.[8] AB-CHMINACA itself exhibits higher efficacy (Emax) than the reference full agonist CP-55,940 in some assay systems.[4]









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